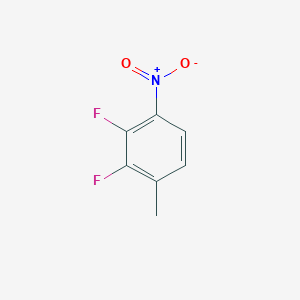

2,3-Difluoro-1-methyl-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-difluoro-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKUCXAFYAIKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40730031 | |

| Record name | 2,3-Difluoro-1-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932373-72-3 | |

| Record name | 2,3-Difluoro-1-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2,3-Difluoro-1-methyl-4-nitrobenzene" CAS number 932373-72-3

An In-Depth Technical Guide to 2,3-Difluoro-1-methyl-4-nitrobenzene (CAS 932373-72-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its utility is primarily derived from a strategically arranged set of functional groups: a nitro group that strongly activates the aromatic ring, and two fluorine atoms that act as competent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of its chemical properties, core reactivity, safety protocols, and practical applications, with a focus on enabling its effective use in research and development, particularly within the pharmaceutical and agrochemical sectors. The inherent reactivity of this molecule allows for the regioselective introduction of nucleophiles and the subsequent transformation of the nitro group, providing a clear and efficient pathway to a diverse range of complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound, also known as 2,3-difluoro-4-nitrotoluene, is identifiable by the CAS number 932373-72-3.[1][2][3] Its structure is foundational to its chemical behavior, featuring an electron-deficient benzene ring poised for specific chemical transformations.

Diagram 1: Chemical Structure of this compound

Caption: Summary of key identifiers and properties.

Safety and Hazard Management

As with many nitroaromatic compounds, this compound requires careful handling to mitigate potential health risks. The compound is classified as harmful and an irritant.[3][4] Adherence to established laboratory safety protocols is mandatory.

Table 1: GHS Hazard Classification

| Hazard Code | Description | Source |

| H302 | Harmful if swallowed | [3][4] |

| H315 | Causes skin irritation | [3][4] |

| H319 | Causes serious eye irritation | [3][4] |

| H335 | May cause respiratory irritation | [3][4] |

Core Safety Protocols:

-

Engineering Controls : All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[1][5]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[1]

-

Handling : Avoid contact with skin and eyes.[5] Prevent the formation of dust and aerosols. Keep the compound away from heat, sparks, and open flames.[1]

-

Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][6]

-

First Aid : In case of skin contact, wash immediately with plenty of water.[5] For eye contact, rinse cautiously with water for several minutes.[5] If swallowed or inhaled, seek immediate medical attention.[1][5]

Core Reactivity and Mechanistic Insights

The synthetic value of this compound is rooted in two primary modes of reactivity: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group.

The Principle of Activation: Nucleophilic Aromatic Substitution (SNAr)

The benzene ring of the title compound is rendered highly electron-deficient by the powerful electron-withdrawing effect of the nitro (-NO₂) group. This effect is most pronounced at the ortho and para positions relative to the nitro group, which allows for the stabilization of the negative charge in the intermediate Meisenheimer complex during a nucleophilic attack.[7]

In this specific molecule:

-

The fluorine atom at the C-3 position is ortho to the nitro group.

-

The fluorine atom at the C-2 position is meta to the nitro group.

Consequently, the C-3 position is significantly more activated towards nucleophilic attack, making it the primary site for substitution. This regioselectivity is a key feature that allows for controlled and predictable derivatization.

Diagram 2: SNAr Regioselectivity

Caption: Regioselectivity of nucleophilic attack on the aromatic ring.

Transformation of the Nitro Group: Reduction to an Amine

The second major reactive pathway is the reduction of the nitro group to an aniline derivative (2,3-difluoro-4-methylaniline). This transformation is fundamental in drug discovery, as the resulting primary amine is a versatile functional handle for constructing amides, sulfonamides, ureas, and other key pharmacophores.

A variety of reagents can effect this reduction, and the choice often depends on the presence of other functional groups in the molecule (chemoselectivity).[8][9]

-

Catalytic Hydrogenation : Using H₂ gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly efficient.[10] Raney Nickel is often preferred if dehalogenation is a concern.[10]

-

Metal/Acid Systems : Reagents such as iron (Fe) in acetic acid, or tin(II) chloride (SnCl₂) in hydrochloric acid, provide milder conditions and can be more tolerant of other reducible groups.[10]

Diagram 3: Core Synthetic Pathways

Caption: The two primary synthetic routes utilizing the title compound.

Synthetic Applications & Experimental Protocols

The following protocols are representative examples designed to be self-validating and illustrate the practical application of the compound's core reactivity.

Protocol: Regioselective SNAr with Morpholine

This protocol details the substitution of the C-3 fluorine atom. The choice of a polar aprotic solvent like DMSO is causal; it effectively solvates the reactants and accelerates the SNAr rate. A mild inorganic base is used to neutralize the HF byproduct.

Diagram 4: SNAr Experimental Workflow

Caption: Step-by-step workflow for a typical SNAr reaction.

Step-by-Step Methodology:

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl sulfoxide (DMSO).

-

Addition of Nucleophile : Add morpholine (1.1 eq) to the stirring suspension at room temperature.

-

Heating : Heat the reaction mixture to 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Workup : After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-water, which will cause the product to precipitate.

-

Isolation and Purification : Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMSO and salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4-(2-fluoro-4-methyl-5-nitrophenyl)morpholine.

Protocol: Reduction of the Nitro Group to an Amine

This protocol uses tin(II) chloride, a classic and reliable method for reducing aromatic nitro groups in the presence of halogens without causing dehalogenation.

Step-by-Step Methodology:

-

Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

-

Reagent Addition : Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated hydrochloric acid (HCl) dropwise to the stirring solution. The reaction is exothermic and may require an ice bath for temperature control.

-

Reaction : Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Basification : Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This step is critical as it precipitates tin salts and liberates the free amine.

-

Extraction and Isolation : Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,3-difluoro-4-methylaniline. Further purification can be achieved via column chromatography if necessary.

Conclusion

This compound (CAS 932373-72-3) is a valuable and highly reactive intermediate for synthetic chemistry. Its well-defined regioselectivity in SNAr reactions, coupled with the straightforward conversion of its nitro group into a versatile amine, provides a robust platform for the synthesis of a wide array of functionalized aromatic compounds. Proper understanding of its reactivity and adherence to strict safety protocols are essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

- 1. This compound | CAS#:932373-72-3 | Chemsrc [chemsrc.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 932373-72-3 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

A Senior Application Scientist's Technical Guide to 2,3-Difluoro-1-methyl-4-nitrobenzene

Executive Summary

This technical guide provides an in-depth analysis of 2,3-Difluoro-1-methyl-4-nitrobenzene (CAS No. 932373-72-3), a fluorinated aromatic nitro compound of increasing interest to the scientific community. This document details the molecule's fundamental physicochemical properties, including its precise molecular weight, and explores its electronic structure, plausible synthetic pathways, and analytical characterization. Furthermore, it offers field-proven insights into its applications in drug discovery and materials science, grounded in the unique reactivity conferred by its fluoro, nitro, and methyl functional groups. Comprehensive safety protocols and handling procedures are also outlined to ensure its responsible use in a research and development setting. This guide is intended to serve as a critical resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical intermediate.

Molecular Profile and Physicochemical Properties

This compound is an aromatic organic compound characterized by a benzene ring substituted with two adjacent fluorine atoms, a methyl group, and a nitro group.[1] The specific arrangement of these functional groups dictates its chemical reactivity and physical properties. The strong electron-withdrawing nature of the nitro group and fluorine atoms, combined with the electron-donating methyl group, creates a unique electronic profile that makes it a valuable building block in organic synthesis.[2]

The core quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,3-Difluoro-4-nitrotoluene | [3] |

| CAS Number | 932373-72-3 | [3][4][5] |

| Molecular Formula | C₇H₅F₂NO₂ | [3][4][5] |

| Molecular Weight | 173.12 g/mol | [3][4] |

| Monoisotopic Mass | 173.02883473 Da | [3][5] |

| Appearance | Yellow to Orange to Brown Solid or Liquid | [6] |

| Purity | ≥98% (typical) | [6] |

| XLogP3-AA | 2.3 | [3] |

These properties, sourced from reliable chemical databases, form the foundation for understanding the compound's behavior in experimental settings.

The Rationale of Synthesis: A Mechanistic Approach

While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a plausible synthetic strategy can be devised based on established principles of aromatic chemistry. The key challenges are the regioselective introduction of the nitro group and the two fluorine atoms onto the toluene scaffold.

A logical forward synthesis would likely involve the nitration of a difluorotoluene precursor. The directing effects of the substituents are paramount in determining the final product.

Proposed Synthetic Workflow:

Caption: Plausible synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Starting Material Selection : 2,3-Difluorotoluene is the logical precursor as introducing vicinal fluorine atoms onto an existing nitrotoluene ring is synthetically challenging.

-

Nitration Conditions : A standard mixture of concentrated nitric acid and sulfuric acid is the classic and effective reagent for generating the nitronium ion (NO₂⁺) necessary for electrophilic aromatic substitution.

-

Regioselectivity : The methyl group is an ortho-, para-director. The para position (C4) is sterically less hindered than the ortho position (C6), making 4-nitration the expected major pathway. The fluorine atoms are deactivating but also ortho-, para-directing; however, the activating effect of the methyl group typically dominates the regiochemical outcome.

-

Purification : The reaction will likely yield a mixture of isomers. Column chromatography or recrystallization would be essential to isolate the desired this compound from other byproducts.[7]

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized or procured compound is a critical, self-validating step in any research workflow. A combination of spectroscopic methods is employed for this purpose.

Key Spectroscopic Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will provide information on the chemical environment of the aromatic and methyl protons. ¹³C NMR will identify the seven distinct carbon atoms in the molecule. Coupling between the fluorine nuclei and adjacent carbon and proton nuclei (C-F and H-F coupling) will provide definitive structural confirmation.

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the exact molecular formula by providing a highly accurate mass measurement (expected m/z for [M+H]⁺ ≈ 174.0361).[8]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present. Characteristic absorption bands would be expected for the C-NO₂ stretches (typically around 1520 cm⁻¹ and 1340 cm⁻¹), C-F stretches (around 1200-1000 cm⁻¹), and aromatic C-H bonds.

Standard Protocol for ¹H NMR Analysis:

-

Sample Preparation : Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for aromatic compounds that may have limited solubility in chloroform.[9]

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup : Place the sample in the NMR spectrometer. The instrument is tuned to the proton frequency (e.g., 400 MHz).

-

Data Acquisition : Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

-

Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then calibrated to the TMS peak.

-

Interpretation : Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to confirm the structure.

Reactivity and Applications in Development

The utility of this compound stems from the unique reactivity imparted by its substituents. It is a versatile intermediate for creating more complex molecules.[2]

Caption: Reactivity map showing key transformations and resulting applications.

Expert Insights:

-

Reduction of the Nitro Group : The most common and powerful transformation is the reduction of the nitro group to an amine (-NH₂). This creates 2,3-difluoro-4-methylaniline, a primary aromatic amine that is a cornerstone for building a vast array of molecules, including active pharmaceutical ingredients (APIs), dyes, and polymers.[10]

-

Nucleophilic Aromatic Substitution (SₙAr) : The powerful electron-withdrawing effect of the nitro group activates the aromatic ring toward nucleophilic attack. While fluorine is a poor leaving group on an unactivated ring, its departure can be facilitated in this electron-deficient system, allowing for the introduction of other functional groups.

-

Role in Drug Discovery : The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. Fluorine can enhance metabolic stability (by blocking sites of oxidation), increase binding affinity to target proteins, and improve bioavailability by modulating lipophilicity.[11][12] This compound serves as a pre-packaged scaffold containing these beneficial atoms, making it an attractive starting point for library synthesis in drug discovery programs.

Hazard Assessment and Safe Handling Protocols

As with all aromatic nitro compounds, this compound must be handled with appropriate care. Its hazard profile is primarily derived from data on structurally similar chemicals and GHS classifications.[3]

GHS Hazard Identification: [3]

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Aromatic nitro compounds as a class can be toxic, are often readily absorbed through the skin, and can be thermally unstable.[13][14] They may react violently with strong bases, oxidizing agents, and reducing agents.

Mandatory Safe Handling Protocol:

-

Engineering Controls : All handling of the solid or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear chemically resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of properly after handling.[13]

-

Eye Protection : Chemical safety goggles or a face shield are mandatory.

-

Body Protection : A lab coat must be worn. For larger quantities, a chemical-resistant apron is recommended.

-

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[13] Keep containers tightly closed.

-

Spill Response : In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.

-

Disposal : Dispose of waste material in accordance with all local, state, and federal regulations.

Conclusion

This compound, with a molecular weight of 173.12 g/mol , is more than a simple chemical; it is a strategic building block for innovation in chemistry. Its value lies in the convergence of its physicochemical properties: the metabolic stability offered by its fluorine atoms, the versatile reactivity of its nitro group, and the specific isomeric arrangement that provides a unique scaffold for constructing novel molecules. For researchers in drug development and materials science, understanding the core principles outlined in this guide—from its logical synthesis and analytical verification to its reactive potential and safe handling—is the first step toward unlocking its full potential in creating next-generation products.

References

- 1. Buy this compound | 932373-72-3 [smolecule.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. Page loading... [guidechem.com]

- 6. This compound | 932373-72-3 [sigmaaldrich.com]

- 7. GB2291871A - Preparation of nitrofluoroaromatic compounds - Google Patents [patents.google.com]

- 8. PubChemLite - this compound (C7H5F2NO2) [pubchemlite.lcsb.uni.lu]

- 9. spectrabase.com [spectrabase.com]

- 10. iloencyclopaedia.org [iloencyclopaedia.org]

- 11. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2,3-Difluoro-1-methyl-4-nitrobenzene: Structure, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoro-1-methyl-4-nitrobenzene (also known as 2,3-difluoro-4-nitrotoluene), a key fluorinated aromatic building block in modern organic synthesis. The document delves into its chemical structure, physicochemical properties, and detailed synthetic protocols. A significant focus is placed on its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, exploring the regioselectivity and the electronic effects of its substituents. Furthermore, this guide highlights its emerging applications as a crucial intermediate in the development of novel pharmaceuticals and advanced materials. Safety considerations for handling this compound are also outlined.

Introduction

This compound is a substituted aromatic compound featuring a toluene backbone functionalized with two adjacent fluorine atoms and a nitro group. Its molecular formula is C₇H₅F₂NO₂ and it has a molecular weight of 173.12 g/mol .[1] The strategic placement of these functional groups—the electron-withdrawing nitro group and the highly electronegative fluorine atoms—renders the aromatic ring electron-deficient and highly susceptible to nucleophilic attack. This inherent reactivity makes it a valuable and versatile intermediate in the synthesis of complex organic molecules.[2]

The presence of fluorine atoms is of particular significance in medicinal chemistry. The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, binding affinity, and bioavailability.[3] Consequently, fluorinated building blocks like this compound are of high interest to researchers in drug discovery and development.[3][4]

This guide aims to serve as a detailed resource for scientists, providing in-depth technical information to facilitate the effective use of this compound in research and development.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthesis.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 932373-72-3 | [1][5] |

| Molecular Formula | C₇H₅F₂NO₂ | [1][5] |

| Molecular Weight | 173.12 g/mol | [1] |

| Appearance | Yellow to Orange to Brown Solid or Liquid | |

| Purity | ≥98% (Commercially available) | |

| Storage | Room Temperature or -20°C for long-term |

Note: Experimental values for melting point and boiling point are not consistently reported in publicly available literature.

Structural Diagram

References

"2,3-Difluoro-1-methyl-4-nitrobenzene" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-1-methyl-4-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound (CAS 932373-72-3), a key intermediate in the development of pharmaceuticals and advanced materials.[1] The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's theoretical underpinnings and practical execution. We will explore the core principles of electrophilic aromatic substitution as applied to a uniquely substituted benzene ring, detailing a robust experimental protocol, and explaining the critical causality behind each procedural step. The synthesis of this molecule presents a notable challenge in regioselectivity due to the complex interplay of electronic and steric effects from its substituents.[1] This guide aims to serve as an authoritative resource, grounded in established chemical principles and validated methodologies.

Introduction: The Strategic Importance of this compound

This compound, with the molecular formula C₇H₅F₂NO₂, is an aromatic compound whose value lies in the specific arrangement of its functional groups.[1][2] The presence of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity, making fluorinated intermediates like this highly sought after in medicinal chemistry.[3] The nitro group serves as a versatile synthetic handle, readily converted to an amine, which opens up a vast number of subsequent chemical transformations.[4]

The primary challenge in synthesizing this target molecule is controlling the position of nitration on the 2,3-difluorotoluene starting material. The regiochemical outcome is determined by a nuanced competition between the activating, ortho, para-directing methyl group and the deactivating, ortho, para-directing fluorine atoms.[5][6] This guide will dissect these directing effects to provide a logical framework for understanding the formation of the desired 4-nitro isomer.

Mechanistic Rationale and Regioselectivity

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of 2,3-difluorotoluene.

Generation of the Electrophile

The reaction is typically conducted using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated species then loses a water molecule to form the potent electrophile, the nitronium ion (NO₂⁺).[4][5][6] This is the active species that attacks the electron-rich aromatic ring.

Directing Effects and Regiochemical Control

The position of the incoming nitro group on the 2,3-difluorotoluene ring is governed by the existing substituents:

-

Methyl Group (-CH₃): An activating group that donates electron density to the ring via induction and hyperconjugation, directing electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.[6]

-

Fluorine Atoms (-F): Halogens are a unique case. They are deactivating due to their strong electronegativity (inductive effect), which withdraws electron density from the ring. However, they are ortho, para-directors because of their ability to donate lone-pair electron density through resonance, which stabilizes the intermediate sigma complex (arenium ion) during ortho and para attack.[5]

In the case of 2,3-difluorotoluene, the potential sites for nitration are positions 4, 5, and 6.

-

Position 4 (para to methyl): This position is electronically favored by the activating methyl group.

-

Position 5 (meta to methyl): This position is generally disfavored.

-

Position 6 (ortho to methyl): While electronically favored by the methyl group, this position experiences significant steric hindrance from the adjacent methyl and fluorine groups.

The interplay of these factors leads to the nitro group preferentially adding to the sterically accessible and electronically activated position 4, yielding this compound as the major product.

Detailed Synthesis Protocol

This protocol is based on established methodologies for the nitration of fluorinated aromatic compounds and provides a reliable pathway to the target molecule.[5][7]

Materials and Equipment

| Reagents & Solvents | Equipment |

| 2,3-Difluorotoluene (C₇H₆F₂) | Round-bottom flask with magnetic stir bar |

| Concentrated Nitric Acid (HNO₃, ~70%) | Dropping funnel |

| Concentrated Sulfuric Acid (H₂SO₄, 98%) | Ice-water bath |

| Dichloromethane (CH₂Cl₂) or Ethyl Acetate | Separatory funnel |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Rotary evaporator |

| Brine (Saturated NaCl Solution) | Beakers and Erlenmeyer flasks |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Thin Layer Chromatography (TLC) or Gas Chromatography (GC) equipment |

| Crushed Ice and Deionized Water | Column chromatography setup |

Experimental Workflow Diagram

Caption: Fig 1. Experimental Workflow for the Synthesis.

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid (2.5 equivalents).[5] Cool the flask in an ice bath to 0-5 °C.

-

Causality: The reaction is highly exothermic; pre-cooling is essential to control the temperature and prevent runaway reactions or the formation of side products.[5]

-

-

With continuous stirring, slowly add concentrated nitric acid (1.2 equivalents) dropwise to the cold sulfuric acid. Ensure the temperature of the mixture is maintained below 10 °C during the addition.[5]

-

Causality: This controlled addition allows for the safe and efficient generation of the nitronium ion (NO₂⁺) while dissipating the heat produced.

-

-

Nitration Reaction: Once the nitrating mixture is prepared and cooled, add 2,3-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel to the stirred mixture. The rate of addition must be controlled to maintain the internal temperature between 0 and 10 °C.[5]

-

After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 30 minutes. Then, allow the reaction to warm to room temperature and stir for 1-3 hours.[5]

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[5]

-

Trustworthiness: This step is a critical self-validating control. It prevents premature work-up (low yield) or prolonged reaction times that could lead to side product formation, such as dinitration.[8]

-

-

Work-up and Isolation: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction. The crude product may precipitate.[5]

-

Causality: Quenching on ice-water stops the reaction immediately and dilutes the strong acids, making the mixture safer to handle.

-

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).[5]

-

Combine the organic layers and wash sequentially with deionized water (2x), saturated sodium bicarbonate solution (2x), and finally with brine (1x).[5]

-

Causality: The bicarbonate wash is crucial for neutralizing any residual nitric and sulfuric acids, which could otherwise degrade the product upon storage or interfere with subsequent steps. The brine wash helps to remove residual water from the organic phase.

-

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[5]

-

Purification: The crude product, which may contain a mixture of isomers, should be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate the pure this compound.[1][5]

Safety Considerations

-

Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and potent oxidizing agents. Always handle them inside a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[5]

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is critical to prevent the reaction rate from accelerating uncontrollably. Always ensure an ice bath is readily available.[5]

-

Quenching: Always add the acid mixture to ice/water, never the other way around, to manage the heat of dilution safely.[5]

Data Summary and Visualization

Table 1: Representative Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Reactants | ||

| 2,3-Difluorotoluene | 1.0 equivalent | Starting material |

| Conc. Nitric Acid (~70%) | 1.1 - 1.5 equivalents | Nitrating agent |

| Conc. Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent[5] |

| Reaction Conditions | ||

| Temperature | 0 - 25 °C | Reaction is exothermic and must be controlled[5] |

| Reaction Time | 1 - 4 hours | Monitor by TLC or GC for completion[5] |

| Work-up & Purification | ||

| Quenching | Ice-water | To stop the reaction and precipitate the product[5] |

| Extraction Solvent | Dichloromethane or Ethyl Acetate | To isolate the product from the aqueous phase[5] |

| Purification Method | Column Chromatography or Recrystallization | To isolate the desired 4-nitro isomer[5] |

Diagram 2: Mechanism of Electrophilic Aromatic Nitration

Caption: Fig 2. Core Mechanism of Nitration.

Conclusion

The synthesis of this compound via the electrophilic nitration of 2,3-difluorotoluene is a prime example of strategic organic synthesis, where a deep understanding of electronic and steric effects is paramount to achieving the desired regiochemical outcome. The protocol detailed herein provides a robust and reproducible method for obtaining this valuable intermediate. By adhering to strict temperature control, monitoring reaction progress, and performing careful purification, researchers can reliably access this compound for applications in drug discovery and materials science.

References

- 1. Buy this compound | 932373-72-3 [smolecule.com]

- 2. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2,3-Difluoro-1-methyl-4-nitrobenzene: Synthesis, Properties, and Applications in Drug Discovery

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the chemical intermediate 2,3-Difluoro-1-methyl-4-nitrobenzene. It provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and safety protocols, grounded in authoritative sources and practical insights.

Introduction: The Strategic Value of Fluorinated Nitroaromatics

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design. The judicious use of fluorine can profoundly influence a compound's metabolic stability, membrane permeability, pKa, and binding affinity.[1] this compound (CAS No. 932373-72-3) is a prime example of a fluorinated aromatic building block that offers significant potential in the synthesis of complex pharmaceutical agents.[2] Its structure, featuring two adjacent fluorine atoms and a versatile nitro group on a toluene framework, provides multiple reaction handles for chemists to exploit. This guide will deconstruct the technical details of this compound, offering a field-proven perspective on its synthesis and application.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its effective use in a laboratory setting.

Chemical Identity

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its molecular structure.

-

IUPAC Name: this compound[3]

-

Common Synonym: 2,3-Difluoro-4-nitrotoluene[3]

-

CAS Number: 932373-72-3[3]

-

Molecular Formula: C₇H₅F₂NO₂[4]

-

Molecular Weight: 173.12 g/mol [4]

-

InChI Key: DQKUCXAFYAIKFJ-UHFFFAOYSA-N[4]

Physicochemical Data

While extensive experimental data for this specific isomer is not widely published, a combination of supplier information and computed data provides a solid foundation for its physical characteristics. It is described by suppliers as a low melting point solid.[5]

| Property | Value | Source |

| Molecular Weight | 173.12 g/mol | PubChem[3] |

| Physical Form | Low melting point solid | AKSci[5] |

| XLogP3 (Predicted) | 2.3 | PubChem[3] |

| Topological Polar Surface Area | 45.8 Ų | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | Guidechem[4] |

| Hydrogen Bond Acceptor Count | 4 | Guidechem[4] |

| Rotatable Bond Count | 0 | Guidechem[4] |

For comparison, the related isomer 2-Fluoro-4-nitrotoluene (CAS 1427-07-2) has a reported melting point of 31-35 °C and a boiling point of 65-68 °C at 2 mmHg.[6][7]

Synthesis Methodology: Electrophilic Nitration

The synthesis of this compound is typically achieved through the electrophilic nitration of 2,3-difluorotoluene. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. The choice of a mixed acid system (typically nitric acid and sulfuric acid) is critical; sulfuric acid serves as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion.

The directing effects of the substituents on the starting material (2,3-difluorotoluene) are key to the regioselectivity of the reaction. Both the methyl group and the fluorine atoms are ortho-, para-directing. However, the position para to the methyl group (position 4) is sterically accessible and activated, making it the primary site of nitration.

Caption: Synthesis of this compound.

Experimental Protocol: Nitration of an Analogous Fluorinated Aromatic

While a specific, peer-reviewed protocol for the synthesis of this compound is detailed in patent literature[8], the following procedure, adapted from the nitration of a similar substrate (1,3-difluoro-2-bromobenzene), serves as an exemplary method.[9] This protocol is provided for instructional purposes and must be adapted and optimized under strict laboratory safety protocols.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the starting material, 2,3-difluorotoluene (1.0 eq). Cool the flask in an ice bath to 0 °C.

-

Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~2.5 mL per gram of substrate) while maintaining the internal temperature below 10 °C.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid (H₂SO₄, ~0.5 mL per gram of substrate) dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature from exceeding 10-15 °C. The generation of the nitronium ion is highly exothermic, and poor temperature control can lead to over-nitration and reduced yield.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice. This quenches the reaction and precipitates the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution to neutralize residual acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

The utility of this compound lies in the reactivity of its functional groups. The nitro group can be readily reduced to an amine, a common precursor for amides, ureas, and heterocyclic ring systems. The fluorine atoms, activated by the electron-withdrawing nitro group, are susceptible to nucleophilic aromatic substitution (SₙAr), allowing for the introduction of various other functionalities.

A specific application for this compound is its use as an intermediate in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which are classes of molecules often explored for their potential as fungicides or other bioactive agents.[10]

Caption: Role as an intermediate in complex molecule synthesis.

Spectroscopic Characterization

Unambiguous characterization of the final product is essential. While public databases lack experimental spectra for this specific compound, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.[11][12]

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (2H) appearing as multiplets or doublets of doublets in the ~7.0-8.0 ppm range, showing coupling to each other and to fluorine. - Methyl protons (3H) appearing as a singlet or a small doublet (due to coupling with fluorine) around ~2.3-2.5 ppm. |

| ¹³C NMR | - Aromatic carbons appearing in the ~110-160 ppm range. Carbons directly attached to fluorine will show large C-F coupling constants. The carbon attached to the nitro group will be significantly downfield. - Methyl carbon appearing around ~15-20 ppm. |

| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets due to F-F coupling. |

| IR Spectroscopy | - Strong asymmetric and symmetric N-O stretching bands for the nitro group at ~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹. - C-F stretching bands in the ~1100-1300 cm⁻¹ region. - Aromatic C-H and C=C stretching bands. |

| Mass Spec (EI) | - A molecular ion (M⁺) peak at m/z = 173. - Characteristic fragmentation patterns including the loss of NO₂ (m/z = 127) and other fragments. |

Safety and Handling

As a research chemical, this compound must be handled by trained personnel in a controlled laboratory environment.[5]

Hazard Classification

The compound is classified with the following hazards:

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific target organ toxicity | H335 | May cause respiratory irritation. |

Safe Handling Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Dispensing: As a low melting point solid, it may be a waxy solid or liquid at room temperature. Handle with care, avoiding contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.

-

Transport: According to at least one supplier, the material is not classified as hazardous for DOT/IATA transport.[5]

Conclusion

This compound is a valuable, synthetically versatile building block for drug discovery and development. Its fluorinated and nitrated toluene core provides a robust platform for constructing more complex, biologically active molecules. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential in research and development settings.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 932373-72-3,this compound | lookchem [lookchem.com]

- 3. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 932373-72-3 this compound AKSci 5776AC [aksci.com]

- 6. 2-Fluoro-4-nitrotoluene | 1427-07-2 [chemicalbook.com]

- 7. 2-Fluoro-4-nitrotoluene 98 1427-07-2 [sigmaaldrich.com]

- 8. 932373-72-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. prepchem.com [prepchem.com]

- 10. Buy this compound | 932373-72-3 [smolecule.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3-Difluoro-1-methyl-4-nitrobenzene: Properties, Reactivity, and Applications for Research Professionals

Introduction

2,3-Difluoro-1-methyl-4-nitrobenzene (also known as 2,3-difluoro-4-nitrotoluene) is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and material science sectors. As a functionalized nitrobenzene, its chemical architecture is primed for a variety of synthetic transformations. The presence of two fluorine atoms, a nitro group, and a methyl group on the benzene ring creates a unique electronic environment that dictates its reactivity and makes it a valuable intermediate.[1]

The strategic placement of these functional groups, particularly the electron-withdrawing nitro group and the highly electronegative fluorine atoms, activates the molecule for specific chemical reactions, most notably nucleophilic aromatic substitution. This reactivity profile allows for the introduction of diverse functionalities, positioning the compound as a versatile building block for more complex molecular scaffolds.[2] For professionals in drug discovery, the incorporation of fluorine is a well-established strategy to enhance the metabolic stability, bioavailability, and binding affinity of therapeutic candidates. This guide provides a comprehensive technical overview of the physical and chemical properties, core reactivity, synthetic utility, and safety considerations for this compound, designed for researchers and scientists in applied chemistry and drug development.

Molecular Structure and Identifiers

The structural arrangement of substituents on the benzene ring is fundamental to the compound's chemical behavior. The nitro group is positioned para to the methyl group, while the two fluorine atoms are ortho to each other.

Caption: 2D Structure of this compound.

Table 1: Compound Identifiers and Key Properties

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 932373-72-3 | [3] |

| Molecular Formula | C₇H₅F₂NO₂ | [3][4] |

| Molecular Weight | 173.12 g/mol | [3][5] |

| Canonical SMILES | CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])F)F | [3] |

| InChI Key | DQKUCXAFYAIKFJ-UHFFFAOYSA-N | [3] |

| XlogP3 | 2.3 | [3][6] |

| Topological Polar Surface Area | 45.8 Ų |[4] |

Physical and Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not widely reported in public literature. However, properties can be inferred from its chemical structure and data from isomeric compounds. It is typically described as a yellow to brown solid or liquid.[1] The compound is expected to be insoluble in water but soluble in common organic solvents like acetone, ether, and methylene chloride.

While the precise melting and boiling points for this specific isomer are not available, Table 2 provides data for structurally related isomers to offer a comparative context for researchers. The variation in these values underscores the significant impact of substituent positioning on intermolecular forces.

Table 2: Comparative Physical Properties of Fluoronitrotoluene Isomers

| Compound Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|

| This compound | 932373-72-3 | No data available | No data available |

| 1-Fluoro-4-methyl-2-nitrobenzene | 446-11-7 | 28 | 239.7 (at 760 mmHg)[7] |

| 2-Fluoro-4-methyl-1-nitrobenzene | 446-34-4 | 53.2 | 97-98 (at 3 mmHg)[8] |

| 1-Fluoro-2-methyl-4-nitrobenzene | 455-88-9 | 38-40 | Not specified[9] |

| 2-Fluoro-4-nitrotoluene | 1427-07-2 | 31-35 | 65-68 (at 2 mmHg)[10] |

Chemical Reactivity and Synthesis

Core Principles: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr) . This reaction is characteristic of aromatic rings bearing both a good leaving group (in this case, fluoride) and strong electron-withdrawing groups.[11]

Mechanism Causality:

-

Activation: The nitro group (-NO₂) is a powerful electron-withdrawing group. Through resonance and inductive effects, it strongly depletes electron density from the aromatic ring, particularly at the ortho and para positions. This makes the ring susceptible to attack by nucleophiles.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a leaving group (fluorine). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[12]

-

Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, providing significant stabilization.

-

Rearomatization: The system restores its aromaticity by expelling the leaving group (F⁻). Fluoride is an effective leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, facilitating the initial nucleophilic attack.[12]

In this compound, the nitro group is para to the fluorine at the C-3 position, providing strong activation for substitution at this site. The fluorine at C-2 is meta to the nitro group and receives less activation, suggesting that nucleophilic attack is more likely to occur at the C-3 position.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Representative Synthetic Protocol: Nitration of a Related Dihalobenzene

While specific protocols detailing reactions of this compound are proprietary or scattered in patent literature, the synthesis of similar compounds illustrates the practical methodologies involved. The following protocol for the synthesis of 2,4-difluoro-3-bromo-1-nitrobenzene from 1,3-difluoro-2-bromobenzene demonstrates a standard nitration procedure for activated aromatic systems.[13] This protocol is provided for illustrative purposes to guide researchers in handling similar reagents and reaction conditions.

Experimental Workflow:

-

Reaction Setup: To a solution of 1,3-difluoro-2-bromobenzene (112 mmol) in concentrated sulfuric acid (48 ml), stir vigorously at ambient temperature in a well-ventilated fume hood.

-

Reagent Addition: Add concentrated nitric acid (70%, 8 ml) dropwise. It is critical to control the rate of addition to ensure the internal temperature of the reaction mixture does not exceed 55°C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 15 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully pour the reaction mixture onto ice (300 ml) to quench the reaction.

-

Extraction: Extract the aqueous mixture with methylene chloride (3 x volumes).

-

Washing: Combine the organic layers and wash them three times with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Isolation: Dry the organic layer over magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.

-

Purification: Recrystallize the resulting solid from a suitable solvent, such as isopropyl ether, to afford the purified product.[13]

Caption: Experimental workflow for a representative nitration reaction.

Spectroscopic Characterization

Publicly available, experimentally derived spectra for this compound are limited. However, a detailed prediction of its spectral features can be made based on its functional groups and analysis of similar compounds.

-

1H NMR: The spectrum is expected to show two signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the two aromatic protons. These signals would appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The methyl group (-CH₃) would appear as a singlet or a small triplet (due to coupling with adjacent fluorine) in the upfield region (approx. 2.3-2.6 ppm).

-

13C NMR: The spectrum will display 7 distinct carbon signals. The carbons directly bonded to fluorine (C-2 and C-3) will show large coupling constants (¹JC-F), appearing as doublets. The signals for C-1, C-4, and C-5 will also be split due to smaller two- and three-bond C-F couplings.

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. The most prominent and characteristic absorption bands are predicted below.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretch | ~1370 - 1340 |

| C-F | Stretch | ~1250 - 1100 |

| Aromatic C=C | Stretch | ~1600, ~1475 |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Methyl C-H | Stretch | ~2960 - 2850 |

Applications in Research and Development

Role as a Versatile Synthetic Intermediate

The true value of this compound lies in its utility as a chemical intermediate. Its activated aromatic ring allows for the sequential and regioselective introduction of various nucleophiles, such as amines, alcohols, and thiols, via SNAr reactions. This enables the construction of highly functionalized aromatic scaffolds that are precursors to a wide range of target molecules, including pharmaceuticals, agrochemicals, and specialty dyes.[14]

Significance in Drug Discovery and Medicinal Chemistry

Fluorinated organic compounds are of paramount importance in modern drug development.[2] The inclusion of fluorine atoms into a drug candidate can profoundly and beneficially alter its properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of enzymatic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the drug's half-life and bioavailability.[2]

-

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein or enzyme.

-

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

This compound serves as a valuable starting material for introducing a difluorinated aromatic moiety into a potential drug molecule. The nitro group itself can be readily reduced to an amine, providing a key functional handle for further elaboration and amide bond formation, a cornerstone of medicinal chemistry.

Safety, Handling, and Storage

As a nitroaromatic compound, this compound must be handled with appropriate precautions. All operations should be conducted by qualified personnel familiar with the potential hazards.

Table 4: GHS Hazard Information

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

(Data sourced from aggregated GHS information)[3]

Caption: Recommended workflow for safe handling and storage.

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid creating dust or aerosols. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, heat, sparks, and open flames.

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure adequate ventilation.

-

Fire: Use dry powder, carbon dioxide, or foam extinguishers. Hazardous combustion products may include carbon monoxide, nitrogen oxides, and hydrogen fluoride.

Conclusion

This compound is a specialized chemical intermediate with significant potential for advanced applications, particularly in the synthesis of novel pharmaceuticals and functional materials. While its physical properties are not extensively documented, its chemical reactivity is well-defined by the principles of nucleophilic aromatic substitution, driven by the strong activating effects of its nitro and fluoro substituents. For researchers and drug development professionals, this compound represents a valuable building block for introducing the difluorotoluene scaffold into complex molecular designs, leveraging the established benefits of fluorination in medicinal chemistry. Adherence to strict safety protocols is mandatory when handling this reactive and potentially hazardous compound.

References

- 1. Buy this compound | 932373-72-3 [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. usbio.net [usbio.net]

- 6. PubChemLite - this compound (C7H5F2NO2) [pubchemlite.lcsb.uni.lu]

- 7. 1-Fluoro-4-methyl-2-nitrobenzene | 446-11-7 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. 1-Fluoro-2-methyl-4-nitrobenzene | CAS#:455-88-9 | Chemsrc [chemsrc.com]

- 10. 2-Fluoro-4-nitrotoluene | 1427-07-2 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. prepchem.com [prepchem.com]

- 14. nbinno.com [nbinno.com]

"2,3-Difluoro-1-methyl-4-nitrobenzene" reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 2,3-Difluoro-1-methyl-4-nitrobenzene

Executive Summary

This compound is a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development and materials science. Its unique substitution pattern—featuring a powerful electron-withdrawing nitro group, two electronegative fluorine atoms, and an electron-donating methyl group—creates a molecule with a distinct and highly predictable reactivity profile. This guide provides a comprehensive analysis of this profile, focusing on its dominant reaction pathway: Nucleophilic Aromatic Substitution (SNAr). We will delve into the underlying electronic effects governing its behavior, explore the regioselectivity of its reactions, provide validated experimental protocols, and discuss secondary reaction pathways. The primary utility of this molecule lies in its capacity to serve as a versatile building block, allowing for the strategic introduction of various nucleophiles to construct complex molecular architectures.

Introduction: A Profile of a Versatile Synthetic Intermediate

This compound (also known as 2,3-Difluoro-4-nitrotoluene) is an aromatic organic compound characterized by a benzene ring substituted with four different functional groups.[1] The strategic placement of these groups, particularly the strong electron-withdrawing nitro group positioned para to the methyl group and ortho/para to the two fluorine atoms, renders the aromatic ring highly electron-deficient.[1][2] This electronic characteristic is the cornerstone of its reactivity, making it an exceptionally potent substrate for nucleophilic attack. Its value in synthetic chemistry is analogous to other activated halogenated nitroaromatics, which serve as foundational scaffolds for functional materials and pharmaceutical agents.[3]

Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 932373-72-3 | [5] |

| Molecular Formula | C₇H₅F₂NO₂ | [1][6] |

| Molecular Weight | 173.12 g/mol | [1][7] |

| Physical Form | Yellow to Orange to Brown Solid or Liquid | [5] |

| SMILES | CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])F)F | [4] |

| InChIKey | DQKUCXAFYAIKFJ-UHFFFAOYSA-N | [4] |

Electronic Structure and its Influence on Reactivity

The reactivity of an aromatic compound is dictated by the electronic nature of its substituents. In this compound, the interplay between the four groups creates a highly polarized system primed for specific transformations.

-

Nitro Group (-NO₂): This is the dominant activating group for nucleophilic substitution. As one of the most powerful electron-withdrawing groups, it depletes electron density from the aromatic ring through both a strong inductive effect (-I) and a profound resonance effect (-M). This resonance stabilization is most effective at the ortho and para positions relative to the nitro group.[2][8]

-

Fluorine Atoms (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This effect further contributes to the electron-deficient nature of the ring. While halogens can donate electron density via resonance (+M), the inductive effect is dominant for fluorine. Crucially, in the context of SNAr, fluoride is an excellent leaving group.

-

Methyl Group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. While it slightly counteracts the electron-withdrawing effects of the other substituents, its influence is minor compared to the powerful nitro group.

The collective impact of these groups, especially the nitro group, makes the aromatic ring a strong electrophile, thereby facilitating the addition of a nucleophile, which is the rate-determining step in SNAr reactions.[2]

The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary and most synthetically useful reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr).[1] This reaction proceeds via a two-step addition-elimination mechanism.

Mechanism and Regioselectivity

-

Nucleophilic Attack: A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This step is typically rate-limiting. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][8]

-

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride leaving group.

A critical question is which of the two fluorine atoms will be displaced. The key lies in the stability of the intermediate Meisenheimer complex.

-

Attack at C-3 (para to -NO₂): When a nucleophile attacks the C-3 position, the resulting negative charge can be delocalized onto the oxygen atoms of the para-nitro group through resonance. This provides substantial stabilization for the Meisenheimer complex.

-

Attack at C-2 (meta to -NO₂): If the attack occurs at the C-2 position, the negative charge cannot be directly delocalized onto the nitro group via resonance. The stabilization is therefore significantly less.

// Reactants sub [label=<

];

nu [label="Nu⁻", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Meisenheimer Complex meisenheimer [label=<

Meisenheimer Complex

Negative charge delocalized onto the nitro group (stabilized)

];

// Product prod [label=<

];

f_minus [label="F⁻", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Arrows and Labels sub -> meisenheimer [label="+ Nu⁻ (Attack at C-3)", fontcolor="#34A853"]; meisenheimer -> prod [label="- F⁻ (Elimination)", fontcolor="#EA4335"];

// Invisible nodes for alignment dummy1 [shape=point, width=0]; dummy2 [shape=point, width=0];

sub -> dummy1 [style=invis]; prod -> dummy2 [style=invis];

{rank=same; sub; nu;} {rank=same; prod; f_minus;} }

Caption: SNAr mechanism showing preferential attack at C-3.

Synthetic Protocols and Applications

The SNAr reactivity of this compound makes it a valuable precursor for synthesizing a wide range of derivatives. Below are representative protocols for common transformations.

Protocol 1: Synthesis of an Aryl Amine Derivative

This protocol describes the reaction with a secondary amine, a common step in the synthesis of pharmaceutical intermediates.[2][3]

Objective: To synthesize 3-(morpholino)-2-fluoro-1-methyl-4-nitrobenzene.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and DMF.

-

Add potassium carbonate to the solution. This acts as a base to neutralize the HF formed in situ.

-

Add morpholine dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 80-90 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Recrystallize from ethanol/water to obtain the pure product.

Causality: The use of a polar aprotic solvent like DMF is crucial as it solvates the cation of the base (K⁺) but not the anion (CO₃²⁻), enhancing the base's reactivity. Heating is required to overcome the activation energy of the initial nucleophilic attack.

Protocol 2: Synthesis of an Aryl Ether Derivative

Objective: To synthesize 3-(phenoxy)-2-fluoro-1-methyl-4-nitrobenzene.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.1 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and phenol.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise. (Caution: H₂ gas evolution). Stir for 30 minutes at 0 °C to form the sodium phenoxide.

-

Add a solution of this compound in anhydrous THF dropwise to the phenoxide solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Causality: Phenol is not nucleophilic enough to react directly. It must first be deprotonated by a strong base like NaH to form the much more nucleophilic phenoxide anion. Anhydrous conditions are essential as NaH reacts violently with water.

Secondary Reactivity: Reduction of the Nitro Group

While SNAr is the dominant pathway, the nitro group itself can be chemically transformed, most commonly via reduction to an aniline. This transformation fundamentally alters the electronic properties of the aromatic ring, converting the powerful electron-withdrawing nitro group into a potent electron-donating amine group.

Common reduction methods include:

-

Catalytic Hydrogenation: H₂, Pd/C in Ethanol or Ethyl Acetate.

-

Metal/Acid Reduction: SnCl₂ in HCl, or Fe/HCl.

The product of this reaction, 3-substituted-2-fluoro-4-methylaniline, is no longer activated for SNAr. Instead, the resulting amino group makes the ring highly activated towards electrophilic aromatic substitution and allows for a host of new synthetic transformations, such as diazotization or amide bond formation.

Caption: A sequential SNAr and reduction workflow.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate care in a well-ventilated fume hood.[1]

-

Hazards: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Reactivity Hazards: As a nitro aromatic compound, it can be reactive with strong reducing agents or bases, potentially posing an explosion hazard under certain conditions.[1]

Conclusion

The reactivity profile of this compound is dominated by its susceptibility to Nucleophilic Aromatic Substitution. The powerful activating effect of the C-4 nitro group, combined with the presence of two fluorine leaving groups, makes it a highly valuable and regioselective electrophile. The preferential substitution at the C-3 position allows for the controlled and predictable introduction of a wide array of nucleophiles, establishing this compound as a key building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.[2][9] Further transformation of the nitro group post-substitution opens up additional avenues for molecular diversification.

References

- 1. Buy this compound | 932373-72-3 [smolecule.com]

- 2. vapourtec.com [vapourtec.com]

- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H5F2NO2 | CID 58785225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 932373-72-3 [sigmaaldrich.cn]

- 6. Page loading... [wap.guidechem.com]

- 7. usbio.net [usbio.net]

- 8. youtube.com [youtube.com]

- 9. innospk.com [innospk.com]

The Strategic Utility of 2,3-Difluoro-1-methyl-4-nitrobenzene in Advanced Pharmaceutical Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Within the arsenal of fluorinated building blocks, 2,3-Difluoro-1-methyl-4-nitrobenzene has emerged as a particularly valuable intermediate, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. This guide provides an in-depth exploration of the potential research applications of this compound, with a focus on its role in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Synthetic Accessibility

This compound is a crystalline solid with the molecular formula C₇H₅F₂NO₂ and a molecular weight of 173.12 g/mol .[2] Its structure is characterized by a toluene core substituted with two adjacent fluorine atoms and a nitro group para to the methyl group. This specific arrangement of substituents is crucial to its reactivity and utility in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂ | [2] |

| Molecular Weight | 173.12 g/mol | [2] |

| Appearance | Yellow to Orange to Brown Solid or Liquid | |

| CAS Number | 932373-72-3 | [3] |

The synthesis of this compound is typically achieved through the direct nitration of 2,3-difluorotoluene.[4] This electrophilic aromatic substitution is a well-established transformation in organic chemistry.

Illustrative Synthetic Protocol: Nitration of 2,3-Difluorotoluene

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the nitration of fluorinated aromatic compounds.

Materials:

-

2,3-Difluorotoluene

-

Concentrated Nitric Acid (≥90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Once the nitrating mixture is prepared and cooled, add 2,3-difluorotoluene dropwise to the stirred mixture, ensuring the internal temperature remains between 0 and 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 30 minutes.

-

Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction and precipitate the crude product.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-